1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
Description
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and a substituted propan-1-one moiety. The triazolo-pyrimidine scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and nucleic acid mimicry . The benzyl group at the 3-position of the triazole ring enhances lipophilicity, while the 4-chlorophenoxy and 2-methylpropan-1-one substituents contribute to steric and electronic properties that may influence receptor binding or metabolic stability .
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-chlorophenoxy)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN7O2/c1-25(2,35-20-10-8-19(26)9-11-20)24(34)32-14-12-31(13-15-32)22-21-23(28-17-27-22)33(30-29-21)16-18-6-4-3-5-7-18/h3-11,17H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQPWPJNLGHUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)OC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into distinct components:
- Piperazine moiety : Known for its role in various pharmacological agents.
- Triazolopyrimidine ring : This structure is associated with a wide range of biological activities, including anticancer and antimicrobial properties.
- Chlorophenoxy group : Often enhances the compound's lipophilicity and biological activity.
Molecular Formula
- C : 20
- H : 23
- N : 5
- O : 2
Molecular Weight
- Approximately 365.42 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:
The mechanism of action appears to involve the inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways. Compounds similar to this one have shown to enhance PARP cleavage and increase apoptosis markers such as cleaved CASPASE-3/7 and phosphorylated H2AX in treated cells .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties. Preliminary results indicate moderate activity against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 50 μg/mL | |
| S. aureus | 40 μg/mL | |
| P. aeruginosa | 60 μg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory and Analgesic Properties
In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory effects. Animal studies indicated a reduction in inflammatory markers following treatment with the compound, suggesting potential applications in pain management and inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The triazolopyrimidine scaffold is known for inhibiting enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their overall therapeutic effects.
Study on Anticancer Efficacy
A study published in Molecules evaluated various derivatives of piperazine-based compounds against breast cancer cell lines. The lead compound demonstrated an IC50 comparable to established PARP inhibitors like Olaparib, indicating its potential as a novel therapeutic agent .
Antimicrobial Screening
Research conducted on the antimicrobial efficacy of triazolopyrimidine derivatives revealed promising results against resistant strains of bacteria, suggesting that modifications to the existing structure could enhance activity further .
Comparison with Similar Compounds
Substituent Effects on the Piperazine-Linked Ketone
- 1-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone (CAS 920163-27-5): This analog replaces the 4-chlorophenoxy and 2-methylpropan-1-one groups with a 2-methoxyphenoxy-ethanone moiety. The molecular weight (459.5 g/mol) is slightly lower than the target compound (estimated ~500 g/mol based on formula), and the methoxy group may reduce lipophilicity compared to the chloro substituent .
- 3-(4-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one (CAS 920163-69-5): Here, the propan-1-one is replaced with a coumarin-derived carbonyl group (molecular weight 467.5 g/mol).
Substituent Effects on the Triazole Ring
- 3-(4-Methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one: This compound substitutes the benzyl group with a 4-methoxyphenyl, increasing electron density on the triazole ring.
Pyrazolo-Triazolo-Pyrimidine Hybrids
Compounds like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6–11 in ) share structural similarities but feature pyrazole instead of triazole rings. For example, isomerization between pyrazolo-triazolo-pyrimidine derivatives (e.g., 7 → 6) under varying conditions highlights the conformational flexibility absent in the rigid triazolo[4,5-d]pyrimidine scaffold of the target compound .
Data Table: Key Structural and Inferred Properties
Research Findings and Implications
- Metabolic Stability : The benzyl group may confer resistance to oxidative metabolism compared to 4-methoxyphenyl derivatives .
- Structural Rigidity : The triazolo[4,5-d]pyrimidine core’s rigidity contrasts with isomerizable pyrazolo-triazolo-pyrimidines, suggesting greater in vivo stability for the target compound .
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step protocols, including cyclocondensation of triazolopyrimidine cores and functionalization via piperazine linkages. For example, analogous triazolopyrimidine derivatives are synthesized using intermediates like 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, followed by coupling with 4-chlorophenoxy-propanone derivatives . Key steps include nucleophilic substitution at the piperazine nitrogen and protection/deprotection strategies to avoid side reactions.
Q. Which spectroscopic and crystallographic methods are critical for structural characterization?
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substitution patterns, particularly for the triazolopyrimidine and piperazine moieties.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, as demonstrated in analogous triazolopyrimidine structures .
Q. What common impurities arise during synthesis, and how are they identified?
Common impurities include unreacted intermediates (e.g., residual piperazine derivatives) or regioisomers from triazole ring formation. LC-MS and HPLC with UV detection (e.g., using C18 columns) are employed for quantification. For example, pharmacopeial standards for related compounds highlight impurity profiling using gradient elution and spiking with reference standards .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts)?
- Validation Strategies : Compare DFT-optimized geometries with crystallographic data to assess conformational accuracy .
- Solvent Effects : Use explicit solvent models in simulations to account for solvent-induced shifts in NMR.
- Statistical Analysis : Apply linear regression to correlate calculated vs. observed shifts, identifying outliers for further investigation .
Q. What experimental design strategies optimize reaction yield and purity?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, stoichiometry) using response surface methodology. For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enable precise control of reaction conditions, improving reproducibility .
- In-line Analytics : Incorporate real-time FTIR or PAT (Process Analytical Technology) to monitor intermediate formation and adjust conditions dynamically.
Q. How does in silico modeling predict pharmacological targets, and how are these predictions validated?
- Molecular Docking : Screen against kinase or GPCR libraries (e.g., using AutoDock Vina) to identify potential targets. Triazolopyrimidine analogs are known to interact with adenosine receptors, suggesting similar binding modes .
- Validation : Compare in vitro activity (e.g., IC values from enzyme assays) with docking scores. Discrepancies may indicate allosteric binding or solvation effects not captured in simulations.
Q. What challenges exist in X-ray crystallographic refinement for this compound, and how are they addressed using SHELX?
- Disorder Handling : The benzyl and chlorophenoxy groups may exhibit rotational disorder. SHELXL’s PART instruction partitions disordered atoms into distinct sites .
- Twinned Data : For twinned crystals, use TWIN and BASF commands in SHELXL to refine twin fractions.
- Validation Tools : R and ADDSYM in SHELXPRO ensure structural integrity and symmetry compliance .
Q. How can structure-activity relationship (SAR) studies with analogs identify key functional groups influencing activity?
- Analog Synthesis : Replace the 4-chlorophenoxy group with electron-withdrawing/donating substituents (e.g., 4-methoxyphenyl) and compare bioactivity .
- Pharmacophore Mapping : Overlay crystallographic data of analogs to identify conserved hydrogen-bonding or hydrophobic interactions. For example, pyrazoline derivatives show enhanced antitumor activity when electron-deficient aryl groups are present .
Methodological Notes
- Crystallographic Refinement : Always cross-validate SHELX-refined structures with PLATON/checkCIF to flag geometry outliers .
- Synthetic Optimization : Pre-functionalize the triazolopyrimidine core before piperazine coupling to minimize steric hindrance .
- Data Contradictions : Use Bayesian statistics to weigh conflicting analytical results (e.g., NMR vs. XRD) and prioritize experimental repeats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
